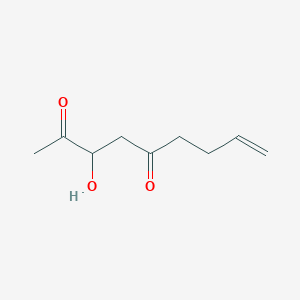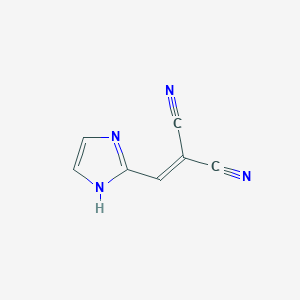
2-(1H-imidazol-2-ylmethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-ylmethylidene)propanedinitrile is a chemical compound with a molecular formula of C7H4N4. It is characterized by the presence of an imidazole ring attached to a propanedinitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-ylmethylidene)propanedinitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-2-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(1H-imidazol-2-ylmethylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial properties, making it useful in developing new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-2-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . The imidazole ring plays a crucial role in this process by acting as a hydrogen donor and acceptor in enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)methylidenepropanedinitrile: Similar structure but with a methyl group attached to the imidazole ring.
2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles: Contains a thiazole ring in addition to the imidazole ring.
Uniqueness
2-(1H-imidazol-2-ylmethylidene)propanedinitrile is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as both a hydrogen donor and acceptor makes it particularly versatile in various biochemical processes .
Propiedades
Número CAS |
82308-51-8 |
|---|---|
Fórmula molecular |
C7H4N4 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)3-7-10-1-2-11-7/h1-3H,(H,10,11) |
Clave InChI |
AYENSJBDZMHPTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


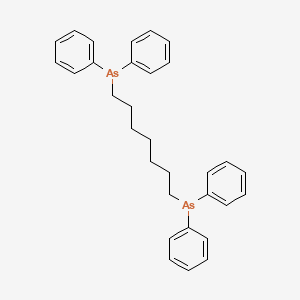
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)

![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
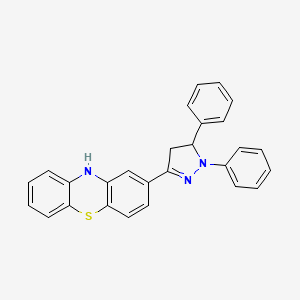
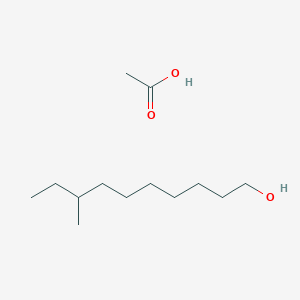
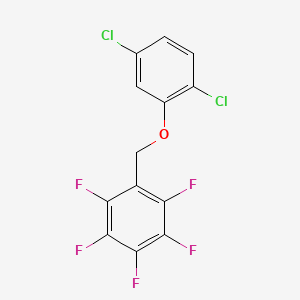
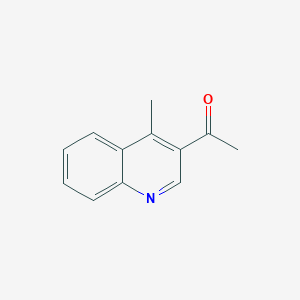
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
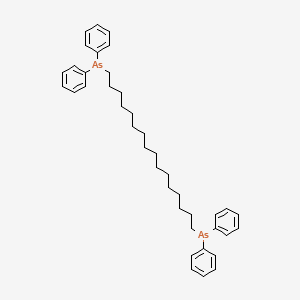

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
